![molecular formula C11H22N2 B1601233 1-Cyclohexyl-1,4-diazepane CAS No. 59039-67-7](/img/structure/B1601233.png)
1-Cyclohexyl-1,4-diazepane
Overview
Description
1-Cyclohexyl-1,4-diazepane (1CHD) is an organic compound that belongs to the family of cycloalkanes and has been widely studied in the field of organic chemistry. It is a colorless and odorless compound that is highly soluble in water, alcohol, and ether. 1CHD is a versatile molecule with a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, as a solubility enhancer, and as an intermediate in the synthesis of other compounds.
Scientific Research Applications
Pharmaceutical Synthesis
1-Cyclohexyl-1,4-diazepane is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of chiral seven-membered nitrogen heterocycles, which are prevalent in a number of drugs. For instance, it’s used in the synthesis of Suvorexant , a medication prescribed for insomnia, and Ripasudil , which treats glaucoma and ocular hypertension .
Biocatalysis
The compound has been utilized in biocatalytic processes, particularly in imine reductase-catalyzed intramolecular asymmetric reductive amination . This method is significant for producing chiral 1,4-diazepanes with high enantioselectivity, which are crucial for pharmaceutical importance .
properties
IUPAC Name |
1-cyclohexyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRJEERFPFFTLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481773 | |
Record name | 1-Cyclohexyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-1,4-diazepane | |
CAS RN |
59039-67-7 | |
Record name | 1-Cyclohexyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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